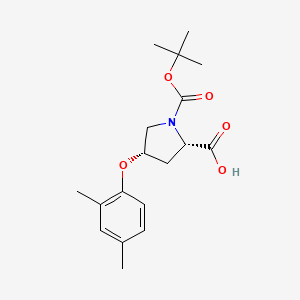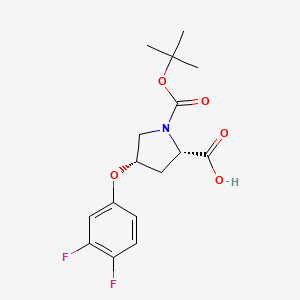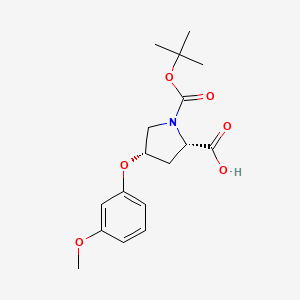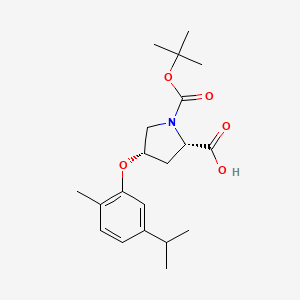
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-ethoxy-phenoxy)-2-pyrrolidinecarboxylic acid
Descripción general
Descripción
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-ethoxy-phenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C18H25NO6 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Asymmetric Hydrogenations : A study by Takahashi and Achiwa (1989) described the preparation of a similar compound, (2S,4S)-MOD-BPPM, and its application in highly effective asymmetric hydrogenations of (Z)-2-acetamidoacrylic acid derivatives (Takahashi & Achiwa, 1989).
Divergent and Solvent-Dependent Reactions : Rossi et al. (2007) explored the reactions of a related compound, 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene, with enamines. They observed that solvent choice and temperature could lead to divergent synthesis pathways (Rossi et al., 2007).
Synthesis of Dihydroxyglutamic Acid : Langlois (1999) reported the first enantioselective synthesis of (2S,3S,4R)-3,4-dihydroxyglutamic acid using a compound derived from (S)-pyroglutaminol, which included a tert-butoxycarbonyl group as part of its structure (Langlois, 1999).
Phenol and Aniline Oxidations : A 2011 study by Ratnikov et al. discussed the use of dirhodium caprolactamate in oxidations of phenols and anilines, utilizing tert-butylperoxy radicals. This study highlights the role of tert-butoxycarbonyl groups in oxidation reactions (Ratnikov et al., 2011).
Asymmetric Synthesis of Piperidinedicarboxylic Acid : Research by Xue et al. (2002) focused on the asymmetric syntheses of compounds including 3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid. This study demonstrates the versatility of tert-butoxycarbonyl groups in asymmetric synthesis (Xue et al., 2002).
Spin Interaction in Zinc Complexes : Orio et al. (2010) investigated Schiff and Mannich bases containing tert-butyl groups. Their research provided insights into the spin interactions in zinc complexes (Orio et al., 2010).
Tert-Butoxycarbonylation Reagent : Saito et al. (2006) introduced a novel tert-butoxycarbonylation reagent, demonstrating its utility in various chemical reactions (Saito et al., 2006).
Propiedades
IUPAC Name |
(2S,4S)-4-(4-ethoxyphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-5-23-12-6-8-13(9-7-12)24-14-10-15(16(20)21)19(11-14)17(22)25-18(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,20,21)/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLJVGZFLTXXID-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3099553.png)


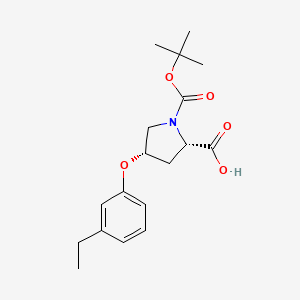
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(1-methyl-1-phenylethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3099574.png)
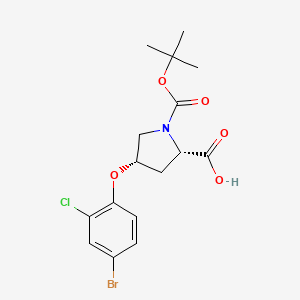
![(2S,4S)-4-([1,1'-Biphenyl]-4-yloxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B3099585.png)
